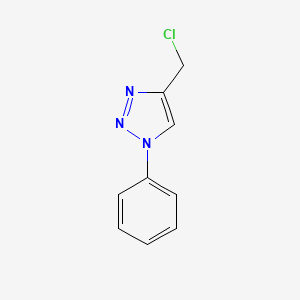

4-(Chlormethyl)-1-phenyl-1H-1,2,3-triazol

Übersicht

Beschreibung

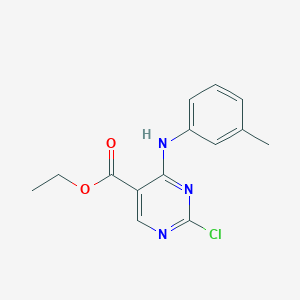

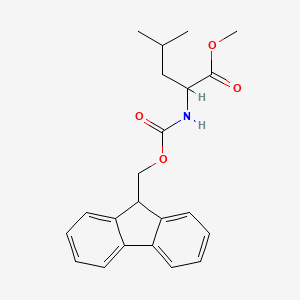

“4-(chloromethyl)-1-phenyl-1H-1,2,3-triazole” likely refers to a compound that contains a 1,2,3-triazole ring, a phenyl group, and a chloromethyl group . The 1,2,3-triazole ring is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms. The phenyl group is a six-membered aromatic ring (a benzene ring), and the chloromethyl group consists of a carbon atom bonded to a chlorine atom and two hydrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would consist of a 1,2,3-triazole ring attached to a phenyl ring through a single bond, and a chloromethyl group attached to the 4-position of the triazole ring . The exact spatial arrangement of these groups would depend on the specific isomer of the compound .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing effect of the chloromethyl group and the electron-donating effect of the phenyl group . The chloromethyl group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would depend on the polarity of the molecule, and its melting and boiling points would depend on the strength of the intermolecular forces .Wissenschaftliche Forschungsanwendungen

- 4-(Chlormethyl)phenyltrichlorsilan dient als wertvolles Zwischenprodukt in der pharmazeutischen Chemie. Forscher verwenden es zur Herstellung neuartiger Wirkstoffkandidaten oder zur Modifizierung bestehender Moleküle. Seine Reaktivität ermöglicht die Einführung von funktionellen Gruppen, was es zu einem vielseitigen Baustein für die Wirkstoffentwicklung macht .

- Calixarene, aufgrund ihrer einfachen Synthese und Funktionalisierung, ziehen großes Interesse in der organischen Chemie auf sich. Forscher haben Dihydrazid- und Diaminopropyl-Derivate von p-tert-Butylcalix[4]aren und Calix[4]aren unter Verwendung von 4-(Chlormethyl)phenyltrichlorsilan synthetisiert. Diese Derivate können weiter für Wirt-Gast-Interaktionen, supramolekulare Anordnungen und molekulare Erkennungsstudien untersucht werden .

- Chlormethylsubstituierte aromatische Verbindungen sind wichtige Zwischenprodukte. Forscher nutzen sie für anschließende Umwandlungen in Feinchemikalien, Spezialpolymere und Pharmazeutika. 4-(Chlormethyl)phenyltrichlorsilan spielt eine zentrale Rolle in diesen Synthesewegen .

Pharmazeutische Synthese

Calixaren-Derivate

Chlormethylierungsreaktionen

Wirkmechanismus

The mechanism of action of this compound would depend on its application. For example, if it were used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with. If it were used as a reagent in a chemical reaction, its mechanism of action would involve its reactivity as described above .

Safety and Hazards

As with any chemical, handling “4-(chloromethyl)-1-phenyl-1H-1,2,3-triazole” would require appropriate safety precautions. The specific hazards would depend on the properties of the compound, but could potentially include reactivity hazards (due to the presence of the chloromethyl group) and health hazards if the compound is toxic .

Zukünftige Richtungen

The future directions for research on this compound would depend on its applications. For example, if it shows promise as a pharmaceutical, future research could involve studying its pharmacokinetics and pharmacodynamics, testing its efficacy and safety in preclinical and clinical trials, and developing methods for its large-scale synthesis .

Eigenschaften

IUPAC Name |

4-(chloromethyl)-1-phenyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-6-8-7-13(12-11-8)9-4-2-1-3-5-9/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHQUALIGAOCMNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(N=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801264233 | |

| Record name | 4-(Chloromethyl)-1-phenyl-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801264233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

924868-97-3 | |

| Record name | 4-(Chloromethyl)-1-phenyl-1H-1,2,3-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=924868-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloromethyl)-1-phenyl-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801264233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine](/img/structure/B1645610.png)

![7-Ethyl-5H-chromeno[2,3-b]pyridine](/img/structure/B1645611.png)

![[(Methoxycarbonyl)thio] cyanide](/img/structure/B1645618.png)

![5-Methyl-5,6-dihydro-4h-pyrrolo[3,4-d]thiazole](/img/structure/B1645636.png)